8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Description
8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a rigid azabicyclo[3.2.1]octane scaffold. The compound is substituted at position 8 with a 2-chlorobenzenesulfonyl group and at position 3 with a cyclopropylidene moiety. This structure combines a sulfonamide group, which is common in bioactive molecules for improved pharmacokinetic properties, with a strained cyclopropane ring that may enhance binding selectivity or metabolic stability . The azabicyclo[3.2.1]octane core is structurally analogous to tropane alkaloids, which are known for their neurotransmitter transporter modulation .
Properties
IUPAC Name |
8-(2-chlorophenyl)sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-15-3-1-2-4-16(15)21(19,20)18-13-7-8-14(18)10-12(9-13)11-5-6-11/h1-4,13-14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKCYHHZRANIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a derivative of the bicyclic alkaloid framework, specifically the 8-azabicyclo[3.2.1]octane structure, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a unique bicyclic structure with a nitrogen atom, a chlorobenzenesulfonyl group, and a cyclopropylidene moiety. The presence of these functional groups significantly influences its biological activity and pharmacological properties.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₂O₂S |
| Core Structure | 8-Azabicyclo[3.2.1]octane |
| Functional Groups | Chlorobenzenesulfonyl, Cyclopropylidene |
Biological Activity
Research indicates that compounds derived from the 8-azabicyclo[3.2.1]octane scaffold exhibit a variety of biological activities, including:
- Anticholinergic Effects: Similar to tropane alkaloids, these compounds can modulate neurotransmitter systems.
- Analgesic Properties: Some derivatives have shown promise in pain management through interaction with pain pathways.
- Nematicidal Activity: Certain derivatives have demonstrated efficacy against plant-parasitic nematodes, indicating potential agricultural applications.
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its substituents:
- Chlorobenzenesulfonyl Group: Enhances binding affinity to biological targets.
- Cyclopropylidene Moiety: Contributes to the rigidity and specificity in ligand-receptor interactions.
A study on related compounds revealed that modifications at the aromatic ring significantly alter their affinity for monoamine transporters, which are crucial for neurotransmission . For instance, the introduction of halogen substituents can enhance selectivity towards dopamine and serotonin transporters.
Case Study 1: Interaction with Monoamine Transporters
In a study examining various 8-azabicyclo[3.2.1]octane derivatives, it was found that specific substitutions led to high selectivity for the dopamine transporter (DAT) over serotonin transporter (SERT). The compound with a cyclopropylmethyl group exhibited a DAT K(i) value of 4.0 nM, highlighting its potential as a selective ligand for dopamine-related disorders .
Case Study 2: Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)
Another research focused on azabicyclo[3.2.1]octane derivatives as inhibitors of NAAA, an enzyme involved in inflammatory processes. A compound exhibiting low nanomolar inhibition (IC50 = 0.042 μM) was identified, suggesting that similar structural motifs could be explored for anti-inflammatory therapies .
Comparison with Similar Compounds
Key Observations:
Substituent Effects at Position 8 :
- The 2-chlorobenzenesulfonyl group in the target compound is distinct from cyclopropylmethyl (22e) or pyrazole sulfonamide (31) substituents. Sulfonyl groups generally enhance metabolic stability and binding affinity to proteins .
- Cyclopropylmethyl substituents (e.g., 22e) are associated with high serotonin transporter (SERT)/dopamine transporter (DAT) selectivity, whereas fluorobenzyl groups (22f) reduce this selectivity .
Biological Activity: Pyrazole sulfonamide derivatives (e.g., 31) exhibit non-opioid analgesic activity, suggesting the target compound’s sulfonyl group may confer similar properties . Analogues with cyclopropylmethyl at R8 (22e) show transporter inhibition profiles reminiscent of GBR 12909, a dopamine reuptake inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
